molecular formula C22H24N2O3S B11398593 4-Methyl-1-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperidine

4-Methyl-1-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperidine

Cat. No.: B11398593
M. Wt: 396.5 g/mol
InChI Key: ZAUYFSHFXLSZFB-UHFFFAOYSA-N
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Description

4-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERIDINE: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERIDINE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a precursor for various functionalized derivatives.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

Mechanism of Action

The mechanism of action of 4-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The oxazole ring may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C22H24N2O3S/c1-16-8-10-19(11-9-16)28(25,26)21-22(24-14-12-17(2)13-15-24)27-20(23-21)18-6-4-3-5-7-18/h3-11,17H,12-15H2,1-2H3

InChI Key

ZAUYFSHFXLSZFB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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